molecular formula C7H5Cl3Zn B13964860 2,5-Dichlorobenzylzincchloride

2,5-Dichlorobenzylzincchloride

Cat. No.: B13964860
M. Wt: 260.8 g/mol
InChI Key: BNFZVLPSADKKHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichlorobenzylzincchloride is an organozinc compound that features a benzyl group substituted with two chlorine atoms at the 2 and 5 positions, bonded to a zinc chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzylzincchloride can be synthesized through the reaction of 2,5-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction proceeds as follows:

2,5-Dichlorobenzyl chloride+ZnThis compound\text{2,5-Dichlorobenzyl chloride} + \text{Zn} \rightarrow \text{this compound} 2,5-Dichlorobenzyl chloride+Zn→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are frequently used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and another organic moiety.

Scientific Research Applications

2,5-Dichlorobenzylzincchloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Catalysis: It acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which 2,5-Dichlorobenzylzincchloride exerts its effects involves the transfer of the benzyl group to a substrate. The zinc moiety facilitates this transfer by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzyl chloride: Similar in structure but lacks the zinc moiety.

    2,4-Dichlorobenzylzincchloride: Similar but with chlorine atoms at different positions.

    Benzylzincchloride: Lacks the chlorine substituents.

Uniqueness

2,5-Dichlorobenzylzincchloride is unique due to the presence of both chlorine substituents and the zinc moiety, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and other applications.

Properties

Molecular Formula

C7H5Cl3Zn

Molecular Weight

260.8 g/mol

IUPAC Name

zinc;1,4-dichloro-2-methanidylbenzene;chloride

InChI

InChI=1S/C7H5Cl2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

BNFZVLPSADKKHR-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)Cl)Cl.[Cl-].[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.